
(3R,5R)-1,7-diphenylheptane-3,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Yashabushidiol B is a naturally occurring compound known for its unique chemical structure and potential biological activities. It is a type of sesquiterpene, which are compounds made up of three isoprene units. Sesquiterpenes are known for their diverse range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Yashabushidiol B involves several steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the core sesquiterpene structure, followed by the introduction of specific functional groups. Common reagents used in the synthesis include organometallic reagents, oxidizing agents, and catalysts to facilitate various chemical transformations.
Industrial Production Methods
Industrial production of (+)-Yashabushidiol B is still in the research phase, with efforts focused on optimizing the yield and purity of the compound. Methods such as biotechnological synthesis using engineered microorganisms and plant cell cultures are being explored as potential scalable production techniques.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Yashabushidiol B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific functional groups present in (+)-Yashabushidiol B and the conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
(+)-Yashabushidiol B has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene synthesis and reactivity.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential anticancer activities, particularly in inhibiting the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of (+)-Yashabushidiol B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, its anticancer activity may involve the inhibition of enzymes critical for cell division, leading to the suppression of tumor growth.
Comparación Con Compuestos Similares
(+)-Yashabushidiol B can be compared with other sesquiterpenes, such as:
Artemisinin: Known for its antimalarial properties.
Farnesol: Known for its role in the biosynthesis of cholesterol and other sterols.
Bisabolol: Known for its anti-inflammatory and skin-soothing properties.
What sets (+)-Yashabushidiol B apart is its unique combination of functional groups and its specific biological activities, making it a compound of significant interest in various fields of research.
Propiedades
Fórmula molecular |
C19H24O2 |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
(3R,5R)-1,7-diphenylheptane-3,5-diol |
InChI |
InChI=1S/C19H24O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,18-21H,11-15H2/t18-,19-/m1/s1 |
Clave InChI |
QSUSPILNZCEGPK-RTBURBONSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC[C@H](C[C@@H](CCC2=CC=CC=C2)O)O |
SMILES canónico |
C1=CC=C(C=C1)CCC(CC(CCC2=CC=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide](/img/structure/B13446316.png)
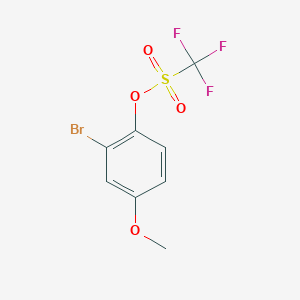
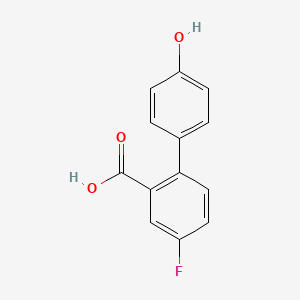
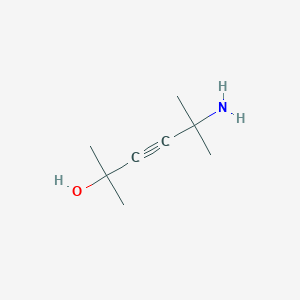
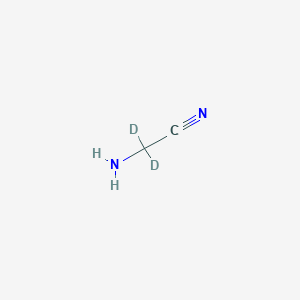
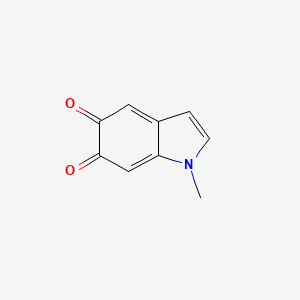
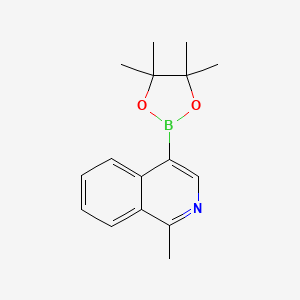
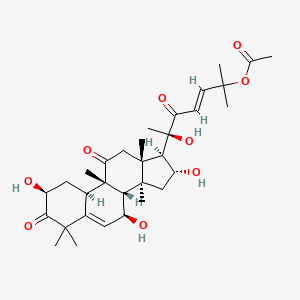
![Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate](/img/structure/B13446364.png)
amine hydrochloride](/img/structure/B13446376.png)

![1-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B13446389.png)
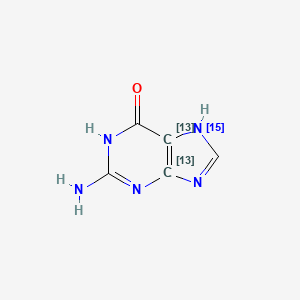
![Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-alpha-L-xylopyranoside 4-(1,1,1-Trifluoromethanesulfonate)](/img/structure/B13446414.png)
